2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further connected to a piperidine ring with a methoxyethyl substituent.
Mechanism of Action
Target of Action
It is known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action involves the protodeboronation of alkyl boronic esters . The protodeboronation is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .
Biochemical Pathways
The affected biochemical pathways involve the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . Therefore, this could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action involves the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol , indicating that the compound could potentially be used in the synthesis of these substances.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react 4-piperidone with 2-methoxyethanol under acidic conditions to form the 1-(2-methoxyethyl)piperidin-4-yl intermediate. This intermediate is then reacted with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The fluorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Sulfonic Acid Derivatives: : Resulting from the oxidation of the sulfonamide group.
Piperidine Derivatives: : Resulting from the reduction of the piperidine ring.
Substituted Benzene Derivatives: : Resulting from the substitution of fluorine atoms on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein binding. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be exploited to develop new drugs for various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: : Similar structure but lacks the piperidine ring.
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: : Similar structure but lacks the fluorine atoms on the benzene ring.
Uniqueness
The presence of both the sulfonamide group and the difluorobenzene ring, along with the piperidine ring, makes this compound unique
Properties
IUPAC Name |
2,5-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCYBQXBDXPEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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